

# Dolastatin 10 discovery and isolation from *Dolabella auricularia*

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## Compound Focus: Dolastatin 10

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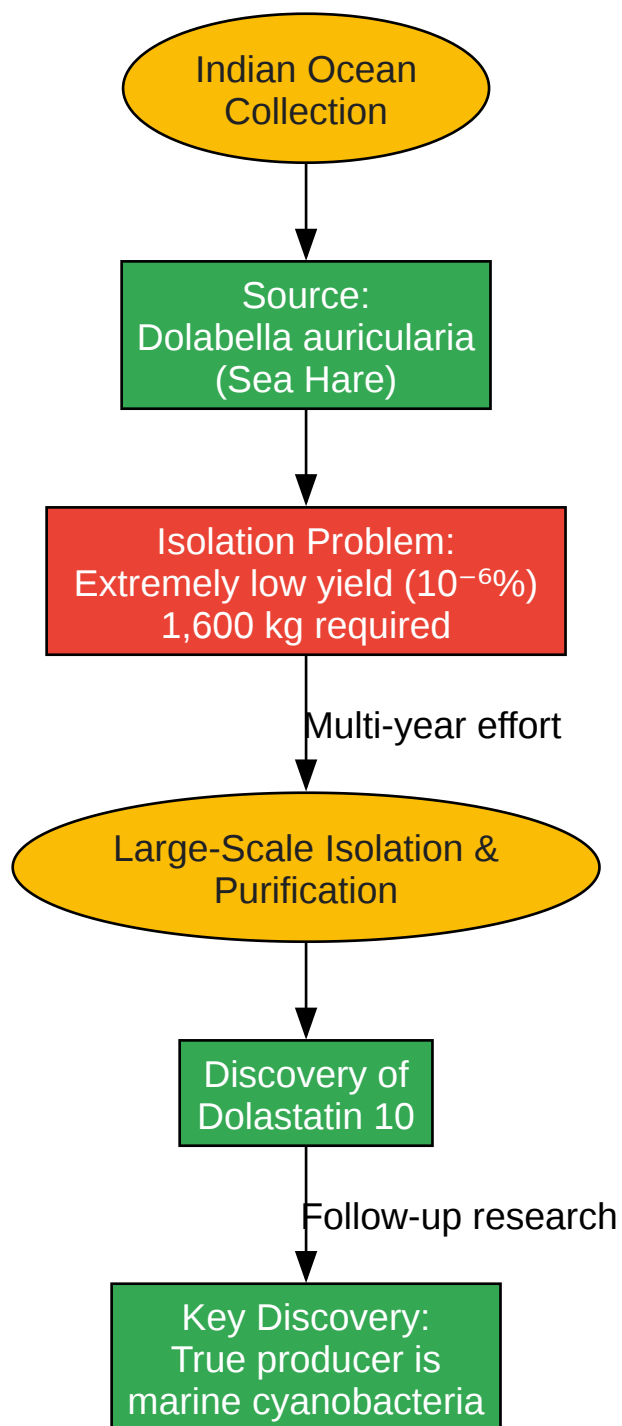
## Discovery and Isolation of Dolastatin 10

The pursuit of **Dolastatin 10** was a monumental effort in natural product chemistry. Key details of its isolation are summarized in the table below.

Aspect	Details
Source Organism	The marine shell-less mollusk <i>Dolabella auricularia</i> (sea hare) from the Indian Ocean (Mauritius) [1] [2] [3].
Research Lead	Pioneered by Dr. George R. Pettit and colleagues, beginning in the 1970s [1] [4].
Isolation Scale	Required <b>1,600 kg</b> of <i>D. auricularia</i> to isolate dolastatins 10-15 [3] [4].
Reported Yield	Extremely low, in the range of <b>10<sup>-6</sup> to 10<sup>-7</sup>%</b> yield [4]. This equates to roughly 10-100 mg per 1,000 kg of source material.
True Biosynthetic Origin	Subsequent research identified marine cyanobacteria ( <i>Symploca</i> species) as the true producer, explaining its potent bioactivity and scarcity in the sea hare [5] [6].

The immense scale of the initial isolation, requiring over a ton of biological material for milligram quantities of compound, highlights the extreme scarcity of **Dolastatin 10** in nature and the dedication required for its

discovery [4].



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Diagram summarizing the challenging isolation journey of **Dolastatin 10**, from source identification to the key discovery of its true biosynthetic origin.

## Structural Elucidation and Synthesis

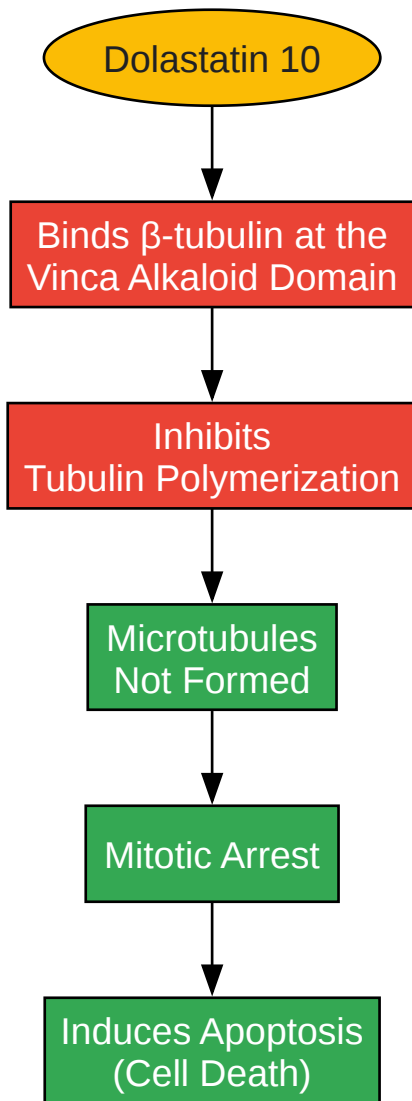
**Dolastatin 10** is a linear pentapeptide containing several unique amino acid residues, which are key to its potent activity [1].

- **Chemical Structure:** The structure, with a molecular formula of  $C_{42}H_{68}N_6O_6S$  and a molecular weight of 785.1 Da, was elucidated using NMR and mass spectrometry [7] [1] [8]. The sequence, from the N- to C-terminus, is **Dov-Val-Dil-Dap-Doe**, where [1]:
  - **Dov:** (S)-dolavaline
  - **Val:** (S)-valine
  - **Dil:** (3R,4S,5S)-dolaisoleuine
  - **Dap:** (2R,3R,4S)-dolaproine
  - **Doe:** (S)-dolaphenine (a C-terminal primary amine)
- **Total Synthesis:** The absolute configuration was confirmed, and a practical total synthesis was developed, which was crucial for producing sufficient material for biological evaluation and drug development [9] [10].

## Mechanism of Action

**Dolastatin 10** functions as a potent antimitotic agent, disrupting cell division.

- **Primary Target:** It powerfully inhibits **tubulin polymerization**, a critical process for forming the mitotic spindle during cell division [1] [2].
- **Binding Site:** It binds to the **vinca alkaloid domain** on  $\beta$ -tubulin, preventing the assembly of microtubules [2].
- **Cellular Consequences:** This inhibition leads to cell cycle arrest at the metaphase of mitosis, ultimately triggering **apoptosis** (programmed cell death) in rapidly dividing cancer cells [1] [2].



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*Diagram illustrating the mechanism of action of **Dolastatin 10**, from binding tubulin to inducing cancer cell death.*

## Biological Activity and Preclinical Data

**Dolastatin 10** exhibits extraordinary cytotoxicity at sub-nanomolar concentrations against a broad spectrum of cancer cell lines, as summarized below.

Cell Line / Model	Assay Type	Activity (IC <sub>50</sub> / ED <sub>50</sub> )	Key Findings / Context
L1210 Murine Leukemia	In vitro (cell growth)	0.03 nM [1] / 0.5 nM [2]	Among the most potent cytostatic effects known.
P388 Leukemia (Mouse)	In vivo (life span)	N/A	Led to life span prolongation in murine models [1].
NCI-H69 Small Cell Lung Cancer	In vitro	0.059 nM [1]	Activity linked to Bcl-2 phosphorylation [1].
DU-145 Human Prostate Cancer	In vitro	0.5 nM [1]	Confirmed broad-spectrum potency.
Various Human Lymphoma	In vitro	~3-4 logs stronger than vincristine [1]	Activity reversible if agent removed within 4h [1].
Tubulin Polymerization	Cell-free (purified tubulin)	1.2 μM [2]	More potent than vinblastine in inhibiting GTP hydrolysis [2].

## Clinical Translation and ADC Development

While **Dolastatin 10** itself showed only occasional efficacy and dose-limiting toxicity in human clinical trials, its legacy is profound [7] [1].

- **The Toxicity Hurdle:** The clinical development of **Dolastatin 10** as a single agent was ultimately halted during phase II trials due to a lack of separation between its **efficacy and toxicity** (e.g., peripheral neuropathy) [7] [1].
- **Revolution as ADC Payloads:** The nanomolar cytotoxicity of **Dolastatin 10** made it an ideal candidate for **Antibody-Drug Conjugates** (ADCs). By chemically linking synthetic analogs of **Dolastatin 10** to tumor-specific antibodies, the cytotoxic "payload" could be delivered directly to cancer cells, sparing healthy tissues [7] [1] [6].
- **Key Analogues:** The two primary derivatives are:
  - **MMAE** (Monomethyl auristatin E, "vedotin")
  - **MMAF** (Monomethyl auristatin F, "mafodotin") [7]
- **Approved Drugs:** This strategy has led to several FDA-approved ADC drugs, including **Brentuximab vedotin (Adcetris)** for lymphomas, and others for bladder cancer and more [7] [1] [6].

## Current Research and Future Directions

Research continues to build upon the foundation laid by **Dolastatin 10**.

- **Genetic Blueprint:** A landmark 2024 study successfully decoded the **gene cluster** responsible for producing **Dolastatin 10** in cyanobacteria [6]. This opens the door to using synthetic biology to produce the compound and engineer novel analogs.
- **Ongoing Clinical Impact:** The field of **Dolastatin 10**-derived ADCs remains highly active, with over 36 ADCs carrying various pentapeptide analogs in preclinical and clinical development, featured in more than 200 human trials [7].

The journey of **Dolastatin 10** from a scarce marine natural product to the cornerstone of modern ADC technology stands as a powerful testament to the value of fundamental natural product research in driving pharmaceutical innovation.

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## References

1. Marine Antitumor Peptide Dolastatin 10: Biological Activity ... [pmc.ncbi.nlm.nih.gov]
2. Dolastatin 10, a powerful cytostatic peptide derived from ... [pubmed.ncbi.nlm.nih.gov]
3. Isolation of dolastatins 10–15 from the marine mollusc ... [sciencedirect.com]
4. Isolation of dolastatins 10-15 from the marine mollusc ... [asu.elsevierpure.com]
5. Isolation of dolastatin 10 from the marine ... - PubMed [pubmed.ncbi.nlm.nih.gov]
6. Decoding the genes behind dolastatin 10 paves the way for ... [pharmacy.ufl.edu]
7. Discovery and Development of Dolastatin 10-Derived ... [pubmed.ncbi.nlm.nih.gov]
8. Dolastatin 10 82269 [bpsbioscience.com]
9. Stereoselective synthesis of dolastatin 10 and its congeners [sciencedirect.com]

10. synthesis of (-)-dolastatin 10. X-Ray molecular structure ... [pubs.rsc.org]

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